molecular formula C12H17Cl2F3N2 B6198123 1-[3-(trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride CAS No. 2680536-93-8

1-[3-(trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride

Cat. No.: B6198123
CAS No.: 2680536-93-8
M. Wt: 317.2
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Description

1-[3-(trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Coupling with the Phenyl Ring: The piperidine ring is then coupled with the phenyl ring bearing the trifluoromethyl group through nucleophilic substitution or other suitable coupling reactions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[3-(trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring may contribute to binding affinity and specificity towards certain biological targets, modulating their activity and leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(trifluoromethyl)phenyl]piperidin-4-amine
  • 1-[3-(trifluoromethyl)phenyl]piperidin-4-ol

Properties

CAS No.

2680536-93-8

Molecular Formula

C12H17Cl2F3N2

Molecular Weight

317.2

Purity

95

Origin of Product

United States

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